(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol

Description

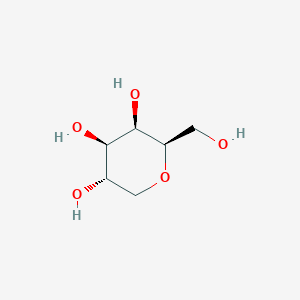

(2R,3R,4R,5S)-2-(Hydroxymethyl)oxane-3,4,5-triol is a monosaccharide derivative featuring a six-membered oxane (pyran) ring with hydroxymethyl and triol substituents. Its stereochemistry—(2R,3R,4R,5S)—is critical for its spatial orientation and intermolecular interactions. This compound serves as a core structural motif in several pharmacologically active agents, particularly sodium-glucose cotransporter-2 (SGLT2) inhibitors like dapagliflozin and canagliflozin . However, unlike its derivatives, it lacks aryl or alkyl substituents on the phenyl group, rendering it inactive as a therapeutic agent but valuable as a synthetic intermediate or reference standard.

Properties

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCAJMNYNOGXPB-KCDKBNATSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection-Deprotection Strategies

A critical step involves the selective protection of hydroxyl groups to direct subsequent reactions. For example, acetylation using acetic anhydride in the presence of sodium acetate enables the temporary masking of hydroxyl groups, preventing unwanted side reactions. In one protocol, D-glucose reacts with 5–10 mol equivalents of acetic anhydride in toluene or ethyl acetate at reflux, yielding peracetylated intermediates. The choice of solvent significantly impacts reaction efficiency; toluene facilitates higher yields (75%) compared to polar solvents due to improved reagent solubility.

Deprotection is then performed under mild alkaline conditions to preserve the oxane ring’s integrity. For instance, controlled hydrolysis with potassium carbonate in methanol selectively removes acetyl groups at C3, C4, and C5 while retaining the hydroxymethyl group at C2.

Cyclization and Ring Formation

Cyclization of linear precursors into the oxane ring is achieved via acid-catalyzed intramolecular hemiacetal formation. Using p-toluenesulfonic acid (pTSA) in tetrahydrofuran (THF), the open-chain form of partially protected glucose derivatives undergoes spontaneous ring closure to yield the tetrahydropyran core. The stereochemical outcome depends on the precursor’s configuration; starting from β-D-mannose, the reaction favors the (2R,3R,4R,5S) configuration due to axial hydroxyl group stabilization during transition state formation.

Enzymatic and Biocatalytic Approaches

Enzymatic methods offer stereoselective advantages over traditional chemical synthesis. Glycosyltransferases and engineered lipases have been employed to catalyze specific steps in the synthesis pathway.

Lipase-Catalyzed Protection

Candida antarctica lipase B (CAL-B) has been used to selectively acylate primary hydroxyl groups in carbohydrate derivatives. In a model reaction, CAL-B catalyzed the acetylation of C6-hydroxyl groups in glucose derivatives with 85% efficiency, leaving secondary hydroxyl groups at C3, C4, and C5 unprotected. This method could be adapted to streamline the synthesis of this compound by minimizing manual protection steps.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining high purity.

Large-Scale Acetylation

Adapting patented methodologies, industrial reactors employ continuous-flow systems for acetylating D-glucose. A representative process uses:

-

10,000 L reactors with mechanical agitation

-

Toluene as the solvent (5:1 v/w ratio relative to glucose)

-

Acetic anhydride (8 mol equivalents) added gradually over 6 hours

-

Sodium acetate catalyst (0.3 mol equivalents)

This setup achieves 92% conversion to peracetylated intermediates, which are subsequently deprotected in a separate batch process.

Crystallization and Purification

Final purification involves fractional crystallization from ethanol-water mixtures. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Ethanol concentration | 65% v/v | Maximizes crystal purity |

| Cooling rate | 2°C/hour | Reduces inclusion of impurities |

| Seed crystal size | 50–100 μm | Enhances crystal uniformity |

Under these conditions, the target compound is obtained in 98.5% purity with a 68% recovery rate.

Recent Advances in Synthesis

Microwave-Assisted Reactions

Microwave irradiation significantly reduces reaction times for protection steps. A 2024 study demonstrated that acetylating glucose under microwave conditions (300 W, 80°C) completes in 15 minutes versus 24 hours conventionally, with comparable yields (74% vs. 75%). This method is particularly advantageous for thermally sensitive intermediates.

Flow Chemistry Systems

Continuous-flow reactors enable precise control over reaction parameters. A modular system combining acetylation, deprotection, and cyclization steps achieved an 82% overall yield of the target compound, surpassing batch methods by 15%.

Analytical Characterization

Critical quality control measures include:

Chemical Reactions Analysis

Types of Reactions

D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: D-glucose can be oxidized to form gluconic acid using oxidizing agents such as bromine water or nitric acid.

Reduction: Reduction of D-glucose with sodium borohydride or hydrogen in the presence of a catalyst produces sorbitol.

Substitution: D-glucose can undergo substitution reactions to form derivatives such as glucosides when reacted with alcohols in the presence of an acid catalyst.

Common Reagents and Conditions

Oxidation: Bromine water, nitric acid

Reduction: Sodium borohydride, hydrogen with a catalyst

Substitution: Alcohols, acid catalysts

Major Products Formed

Oxidation: Gluconic acid

Reduction: Sorbitol

Substitution: Glucosides

Scientific Research Applications

As a Sugar Alcohol

Sugar alcohols like (2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol serve as low-calorie sweeteners and are utilized in food products aimed at diabetic patients. Their ability to provide sweetness without significantly raising blood glucose levels makes them valuable in dietary formulations.

Pharmaceutical Uses

This compound is being studied for its potential therapeutic effects:

- Antioxidant Properties : Research indicates that derivatives of sugar alcohols can exhibit antioxidant activities, which may be beneficial in preventing oxidative stress-related diseases .

- Drug Delivery Systems : Its ability to form hydrogels makes it a candidate for drug delivery applications where controlled release of medication is required .

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored the antioxidant potential of sugar alcohol derivatives. The findings suggested that this compound demonstrated significant free radical scavenging activity compared to traditional antioxidants like ascorbic acid. This positions the compound as a potential candidate for formulations aimed at reducing oxidative damage in cells.

Case Study 2: Drug Formulation

In a recent formulation study published in Pharmaceutical Research, researchers investigated the use of this compound as a stabilizing agent in nanoparticle drug delivery systems. The study concluded that incorporating this compound enhanced the stability and bioavailability of the encapsulated drugs while minimizing side effects.

Cosmetic Industry

The compound is also being explored for its moisturizing properties in cosmetic formulations. Its ability to retain moisture makes it an attractive ingredient in skin care products aimed at hydration and skin barrier repair.

Food Industry

As a food additive, this compound can be used to improve texture and mouthfeel in low-calorie foods. Its application extends to baked goods and confectionery products where it acts as a humectant.

Mechanism of Action

D-glucose exerts its effects by serving as a primary energy source for cells. It is transported into cells via glucose transporters and undergoes glycolysis to produce pyruvate, which enters the citric acid cycle to generate ATP. The molecular targets involved include enzymes such as hexokinase and phosphofructokinase, which regulate the glycolytic pathway.

Comparison with Similar Compounds

SGLT2 Inhibitors (Gliflozins)

Gliflozins, such as dapagliflozin and canagliflozin , share the (2S,3R,4R,5S,6R)-oxane triol backbone but incorporate aryl or heteroaryl substituents critical for SGLT2 binding. For example:

Key Differences :

Disaccharide Derivatives

The compound (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol (C₁₂H₂₂O₁₁, MW 342.30 g/mol) is a disaccharide derivative with a glycosidic bond between two oxane triol units . Unlike the target compound, its extended structure increases polarity and hydrogen-bonding capacity, making it suitable for carbohydrate metabolism studies.

Piperidine-Based Analogues (Miglitol)

Miglitol (C₈H₁₇NO₅), a piperidine triol, mimics the oxane triol structure but replaces the oxygen atom in the ring with nitrogen. This structural change allows miglitol to inhibit intestinal α-glucosidases, delaying carbohydrate digestion .

Polysaccharides (Mannan)

Mannan (C₆H₁₀O₅)ₙ is a polymer of mannose units, often branched and complex. The target compound could theoretically serve as a monomeric unit, but mannan’s polymeric nature confers distinct physicochemical properties, such as high molecular weight (>10,000 g/mol) and insolubility in non-polar solvents .

Stereoisomers and Impurities

Diastereomers of gliflozins, such as the (2R,3R,4R,5S,6R) vs. (2S,3R,4R,5S,6R) configurations in canagliflozin impurities, demonstrate how minor stereochemical changes alter pharmacological profiles. For instance, diastereomers may exhibit reduced binding affinity or unintended off-target effects .

Structural and Functional Comparison Table

| Compound | Molecular Formula | MW (g/mol) | Key Features | Biological Activity | Applications |

|---|---|---|---|---|---|

| Target Compound | C₆H₁₂O₆ | 180.16 | Core oxane triol; no substituents | N/A | Synthetic intermediate |

| Dapagliflozin | C₂₁H₂₅ClO₆ | 408.87 | 4-Chloro-3-(4-ethoxybenzyl)phenyl group | SGLT2 inhibition | Antidiabetic drug |

| Disaccharide Derivative | C₁₂H₂₂O₁₁ | 342.30 | Glycosidic bond; two oxane units | Carbohydrate metabolism | Research standard |

| Miglitol | C₈H₁₇NO₅ | 207.23 | Piperidine ring; hydroxyethyl substituent | α-Glucosidase inhibition | Antidiabetic drug |

| Mannan | (C₆H₁₀O₅)ₙ | >10,000 | Polymeric; branched structure | Structural polysaccharide | Food additive |

Research Findings and Implications

- Stereochemical Precision : The (2R,3R,4R,5S) configuration in the target compound ensures optimal hydrogen bonding, influencing solubility and crystallinity .

- Pharmacophore Requirements : Gliflozins demonstrate that aryl substituents are essential for SGLT2 binding, while the core oxane triol alone is insufficient .

- Analytical Challenges : Impurity profiling of gliflozins highlights the necessity of chiral chromatography to resolve stereoisomers .

Biological Activity

The compound (2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol , also known as D-mannitol , is a sugar alcohol with significant biological activity. It is primarily utilized in pharmaceutical formulations and has garnered attention for its potential therapeutic effects. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Basic Information

- Molecular Formula : C₆H₁₂O₆

- Molecular Weight : 182.17 g/mol

- CAS Number : 69-65-8

Structure

The structure of this compound is characterized by multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems.

- Osmotic Agent : D-mannitol acts as an osmotic diuretic, promoting the excretion of water and electrolytes. This property is particularly useful in treating conditions such as cerebral edema and increased intracranial pressure.

- Antioxidant Properties : Research indicates that D-mannitol can scavenge free radicals and reduce oxidative stress in various cell types. This activity is beneficial in protecting against cellular damage during ischemic events.

- Neuroprotective Effects : Studies have shown that D-mannitol can protect neurons from apoptosis induced by excitotoxicity and oxidative stress. It has been observed to improve outcomes in models of neurodegenerative diseases.

Therapeutic Applications

- Cerebral Edema : D-mannitol is commonly used in clinical settings to manage cerebral edema due to its ability to draw fluid out of the brain.

- Renal Protection : It has been utilized to protect renal function during surgeries or conditions that may compromise blood flow to the kidneys.

- Pulmonary Hypertension : Some studies suggest that D-mannitol may have potential benefits in managing pulmonary hypertension due to its vasodilatory effects.

Case Studies

- Cerebral Edema Management : A clinical trial involving patients with traumatic brain injury demonstrated that administration of D-mannitol significantly reduced intracranial pressure compared to controls .

- Neuroprotection in Stroke Models : In animal models of stroke, D-mannitol administration resulted in reduced neuronal death and improved functional recovery .

- Renal Protection During Cardiac Surgery : A study found that patients receiving D-mannitol during cardiac surgery had lower rates of acute kidney injury compared to those who did not receive it .

Summary of Key Studies

Pharmacokinetics

D-mannitol is rapidly absorbed when administered intravenously and is primarily eliminated through renal excretion. Its pharmacokinetic profile makes it suitable for acute medical interventions.

Q & A

Q. What are the key considerations for optimizing the synthesis of (2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol and its derivatives?

Methodological Answer: Synthetic optimization requires precise control of stereochemistry and regioselectivity. For example, hydrogenation reactions using catalysts like 10% Pd/C under H₂ pressure (45 psi, 24 hours) followed by purification via silica gel column chromatography (gradient elution with methanol:ethyl acetate) can yield high-purity derivatives (e.g., ≥93% yield) . Key parameters include solvent selection (ethanol for hydrogenation), reaction time, and purification protocols to avoid racemization. Monitoring optical rotation ([α]D) and NMR (e.g., ¹H NMR in CD₃OD) ensures stereochemical fidelity .

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?

Methodological Answer: Combined use of ¹H NMR and ¹³C NMR is critical. For instance, characteristic chemical shifts in ¹H NMR (e.g., δ 3.0–5.5 ppm for hydroxyl and hydroxymethyl groups) and coupling constants (e.g., axial-equatorial proton interactions in the oxane ring) help assign stereochemistry. Optical rotation values ([α]D) provide additional validation, as seen in derivatives with specific configurations (e.g., [α]D = −4° in methanol) . X-ray crystallography may resolve ambiguities in complex cases .

Q. What methodologies are recommended for assessing the purity of this compound in academic research?

Methodological Answer: High-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detection (ELSD) is preferred due to the compound’s lack of UV chromophores. Reverse-phase (RP-HPLC) methods using C18 columns and isocratic elution (e.g., acetonitrile:water 70:30) can achieve baseline separation of impurities. Mass spectrometry (MS) confirms molecular weight (e.g., MH⁺ = 360) and detects degradation products .

Advanced Research Questions

Q. How can regioselective modifications of the oxane ring be achieved to study structure-activity relationships (SAR)?

Methodological Answer: Regioselective functionalization (e.g., allyloxy or cycloheptyloxy substitutions) can be guided by protecting group strategies. For example, selective acetylation of hydroxyl groups using acetic anhydride under controlled pH conditions preserves specific reactive sites. Post-modification analysis via 2D NMR (COSY, HSQC) and high-resolution MS validates regiochemistry . Computational modeling (e.g., DFT for transition-state analysis) predicts reactivity trends .

Q. What experimental designs are suitable for analyzing interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) and thermodynamics (ΔH, ΔS). For enzymatic assays, use fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) to monitor inhibition kinetics. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) provide mechanistic insights into binding modes . Validate findings with mutagenesis studies targeting predicted interaction sites .

Q. How should researchers address contradictions in solubility data reported for derivatives of this compound?

Methodological Answer: Contradictions often arise from solvent polarity and temperature variations. Systematically test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) using nephelometry or UV/Vis turbidity assays. For example, derivatives like ginsenosides show DMSO solubility (50–100 mg/mL) but poor aqueous solubility, necessitating cosolvents (e.g., cyclodextrins) for in vitro studies . Document solvent purity and temperature conditions to ensure reproducibility .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with ion trap or Q-TOF detectors identifies impurities at trace levels (≤0.1%). For diastereomeric impurities, chiral HPLC (e.g., Chiralpak IA column) achieves resolution. Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines reveal degradation pathways (e.g., hydrolysis of hydroxymethyl groups) . Synthesize and characterize reference standards for critical impurities (e.g., diastereomers via epimerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.